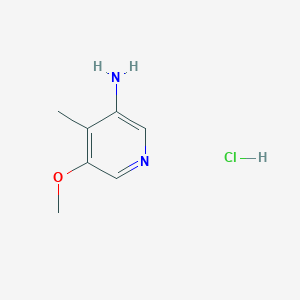

5-Methoxy-4-methylpyridin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-4-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNQLPGBPHSPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673038 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185094-00-1 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxy-4-methylpyridin-3-amine hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Methoxy-4-methylpyridin-3-amine hydrochloride, a substituted pyridine derivative of increasing interest to the pharmaceutical and chemical research sectors. While public domain data on this specific molecule is nascent, this document synthesizes established principles of heterocyclic chemistry with data from closely related analogues to present a robust working profile. The content herein is structured to empower researchers, scientists, and drug development professionals with foundational knowledge and actionable insights for utilizing this compound in their research endeavors.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of approved pharmaceutical agents.[1] Its nitrogen atom provides a key hydrogen bond acceptor and a site for modulating the physicochemical properties of a molecule, such as solubility and basicity. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.

This compound belongs to the aminopyridine class of compounds, which are recognized as crucial intermediates and pharmacophores in drug discovery.[1] The presence of an amino group offers a versatile synthetic handle for further molecular elaboration, while the methoxy and methyl groups influence the molecule's lipophilicity and interaction with biological targets.[2] This particular substitution pattern—an amine at the 3-position flanked by methyl and methoxy groups at the 4- and 5-positions, respectively—presents a unique structural motif for exploration in the development of novel therapeutics.

Physicochemical and Structural Properties

Key identifiers and properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting point and solubility are not widely published and may vary based on purity.

| Property | Value | Source |

| IUPAC Name | 5-Methoxy-4-methylpyridin-3-amine;hydrochloride | [3] |

| CAS Number | 1185094-00-1 | [3][4] |

| Molecular Formula | C₇H₁₁ClN₂O | [4] |

| Molecular Weight | 174.63 g/mol | [4] |

| Appearance | Solid | [4] |

| SMILES String | Cl.COc1cncc(N)c1C | [4] |

| InChI Key | UKNQLPGBPHSPAH-UHFFFAOYSA-N | [4] |

Proposed Synthesis and Mechanistic Considerations

A logical retrosynthetic analysis suggests a pathway originating from a suitably substituted pyridine precursor, such as a nitropyridine, which can be reduced to the target amine.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of a Pyridine Precursor The synthesis would likely commence with a commercially available pyridine derivative. The critical step is the regioselective introduction of a nitro group at the 3-position. The directing effects of the existing substituents are paramount in achieving the desired isomer.

Step 2: Reduction of the Nitro Group The nitro group of the intermediate is then reduced to the primary amine. This transformation is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., iron powder in the presence of hydrochloric acid). The choice of reducing agent is critical to avoid the reduction of the pyridine ring itself.

Step 3: Hydrochloride Salt Formation The resulting free amine, 5-Methoxy-4-methylpyridin-3-amine, is typically an oil or low-melting solid. For ease of handling, purification, and to enhance stability, it is converted to its hydrochloride salt. This is achieved by treating a solution of the free amine in a suitable organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride. The hydrochloride salt then precipitates and can be isolated by filtration.

This proposed synthesis is robust and relies on well-established chemical transformations, providing a high degree of confidence in its viability.

Predicted Spectroscopic Data

For a molecule to be of utility in a research setting, its structural confirmation is non-negotiable. While experimentally obtained spectra for this compound are not publicly available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of similar structures.[7]

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s | 1H | H-2 (Pyridine) | Aromatic proton adjacent to the ring nitrogen, deshielded. |

| ~7.8 | s | 1H | H-6 (Pyridine) | Aromatic proton, deshielded by the ring nitrogen. |

| ~4.5-5.5 | br s | 3H | -NH₃⁺ | Protons of the ammonium group, broad signal, exchangeable with D₂O. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~2.2 | s | 3H | -CH₃ | Methyl group protons attached to the pyridine ring. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | C-5 (Pyridine) | Carbon bearing the electron-donating methoxy group, deshielded. |

| ~140-145 | C-2 or C-6 (Pyridine) | Aromatic carbons adjacent to the ring nitrogen. |

| ~135-140 | C-3 (Pyridine) | Carbon attached to the ammonium group. |

| ~125-130 | C-4 (Pyridine) | Carbon bearing the methyl group. |

| ~55-60 | -OCH₃ | Methoxy carbon. |

| ~15-20 | -CH₃ | Methyl carbon. |

These predicted spectra provide a valuable reference for researchers synthesizing this compound, allowing for the confirmation of its identity.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups: the pyridine ring, the primary amine (as its ammonium salt), the methoxy group, and the methyl group.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. This compound AldrichCPR 1185094-00-1 [sigmaaldrich.cn]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1): A Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. The substituted aminopyridine motif, in particular, has emerged as a privileged structure, featuring prominently in a multitude of clinically significant agents due to its capacity for forming key hydrogen bond interactions with biological targets. This guide provides a comprehensive technical overview of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1), a specialized aminopyridine derivative poised for significant applications in medicinal chemistry. While primarily recognized as a pharmaceutical intermediate, its intrinsic structural features make it an exemplary building block for the synthesis of potent and selective kinase inhibitors.[1] This document will delve into the core properties of this compound, its safety and handling protocols, and its strategic application in the synthesis of high-value heterocyclic systems, such as the pyrazolo[3,4-b]pyridine core, a cornerstone of numerous developmental and approved kinase inhibitors.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthetic chemistry. This section consolidates the available data for this compound.

Chemical Identity and Structure

The compound is systematically named 5-methoxy-4-methylpyridin-3-amine;hydrochloride.[1] Its structure is characterized by a pyridine ring substituted with an amine, a methyl group, and a methoxy group, and it is supplied as a hydrochloride salt to improve stability and handling.

| Identifier | Value | Source |

| CAS Number | 1185094-00-1 | [1] |

| IUPAC Name | 5-methoxy-4-methylpyridin-3-amine;hydrochloride | [1] |

| Molecular Formula | C₇H₁₁ClN₂O | [2] |

| Molecular Weight | 174.63 g/mol | [2] |

| SMILES String | Cc1c(N)cncc1OC.Cl | [1] |

| PubChem CID | 46185010 | [1] |

Physicochemical Characteristics

Detailed experimental data for the physicochemical properties of this specific intermediate are not extensively published, a common scenario for research-grade building blocks. However, based on supplier technical data sheets and the compound's structure, the following information can be provided:

| Property | Value/Description | Source |

| Physical Form | Solid | [2] |

| Purity | Typically supplied at ≥95% or ≥99% | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from hydrochloride salt form |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] | [1][3] |

Safety, Handling, and Storage

As a crucial aspect of laboratory practice, adherence to strict safety protocols is mandatory when working with any chemical intermediate.

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazard identified is acute oral toxicity.

-

GHS Pictogram:

-

Signal Word: Warning[2]

-

Hazard Statement: H302: Harmful if swallowed.[2]

-

Hazard Classification: Acute Toxicity, Oral (Category 4)[2]

Recommended Handling and Personal Protective Equipment (PPE)

Given its classification, appropriate handling procedures should be strictly followed to minimize exposure.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3][4]

-

Respiratory Protection: For operations that may generate dust, a respirator may be necessary.[3]

-

General Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[4][5]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Conditions: Store in a tightly closed container in a dry and cool place.[3] Some suppliers recommend storage under an inert atmosphere.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

Application in the Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The true value of this compound lies in its potential as a precursor to complex heterocyclic systems with pronounced biological activity. The pyrazolo[3,4-b]pyridine scaffold is a prominent feature in a number of potent kinase inhibitors, and the aminopyridine moiety of our title compound is an ideal starting point for the construction of this bicyclic system.[6]

Rationale: The Importance of the Pyrazolopyridine Core

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyrazolopyridine core is particularly effective as a "hinge-binding" motif, mimicking the adenine region of ATP to competitively inhibit the enzyme's function.[6][7] The strategic placement of substituents on this core allows for the fine-tuning of potency and selectivity against specific kinases.

Below is a conceptual diagram illustrating the general structure of a pyrazolopyridine-based kinase inhibitor and its interaction with the kinase hinge region.

Caption: Kinase inhibitor binding model.

Representative Synthetic Protocol: Gould-Jacobs Reaction

A classic and effective method for constructing the pyrazolo[3,4-b]pyridine ring system is the Gould-Jacobs reaction. This involves the condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermal cyclization. The following is a detailed, representative protocol illustrating how this compound would be utilized in such a synthesis.

Step 1: Neutralization of the Hydrochloride Salt

-

Suspend this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add a stoichiometric amount of a base (e.g., sodium ethoxide or triethylamine, 1.0-1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Stir the mixture at room temperature for 30 minutes. The formation of a salt precipitate (NaCl or triethylamine hydrochloride) may be observed.

Step 2: Condensation with Diethyl Ethoxymethylenemalonate

-

To the mixture from Step 1, add diethyl ethoxymethylenemalonate (1.0-1.1 eq).

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the intermediate enamine.

Step 3: Thermal Cyclization

-

Once the condensation is complete, the reaction temperature is typically elevated to effect the cyclization. This is often achieved by heating the reaction mixture in a high-boiling solvent such as Dowtherm A or diphenyl ether to temperatures of 240-260 °C.

-

The cyclization is usually complete within 30-60 minutes at this temperature.

-

Upon cooling, the pyrazolo[3,4-b]pyridinone product often precipitates and can be collected by filtration.

Step 4: Chlorination and Further Functionalization

-

The resulting pyrazolo[3,4-b]pyridinone can be converted to a more versatile intermediate, the corresponding chloro-substituted pyrazolopyridine, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

This chloro-substituted scaffold can then undergo further functionalization, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce various aryl or amino groups, thereby generating a library of potential kinase inhibitors.

The following diagram outlines this synthetic workflow.

Caption: Synthetic workflow to kinase inhibitors.

Mechanism of Action of Resulting Kinase Inhibitors

The pyrazolopyridine-based compounds synthesized from this compound would be designed to function as ATP-competitive inhibitors.

-

Binding to the ATP Pocket: The inhibitor molecule enters the ATP-binding pocket of the target kinase.

-

Hinge Interaction: The nitrogen atoms of the pyrazolopyridine core form critical hydrogen bonds with the backbone amide groups of the kinase's "hinge region," which anchors the inhibitor in place.

-

Competitive Inhibition: By occupying the ATP-binding site, the inhibitor prevents the natural substrate, ATP, from binding.

-

Inhibition of Phosphorylation: This blockage prevents the transfer of a phosphate group from ATP to the target protein substrate, thereby inhibiting the downstream signaling pathway that is dependent on the kinase's activity. In cancer cells where these pathways are often hyperactive, this inhibition can lead to a reduction in cell proliferation and the induction of apoptosis.

The diagram below illustrates this signaling pathway inhibition.

Caption: Kinase pathway inhibition model.

Conclusion

This compound (CAS No. 1185094-00-1) is a strategically designed chemical intermediate with significant potential in the field of drug discovery, particularly for the development of kinase inhibitors. While not an active pharmaceutical ingredient in itself, its substituted aminopyridine core provides a robust and versatile platform for the synthesis of complex, biologically active molecules. The protocols and rationale outlined in this guide demonstrate its utility in constructing the highly valued pyrazolo[3,4-b]pyridine scaffold, a key component of numerous targeted cancer therapies. For researchers and drug development professionals, a deep understanding of such building blocks is essential for the rational design and efficient synthesis of the next generation of innovative medicines.

References

-

Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

-

Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

5-Methoxy-4-methylpyridin-3-amine. Acros Pharmatech. [Link]

Sources

- 1. This compound [synhet.com]

- 2. This compound AldrichCPR 1185094-00-1 [sigmaaldrich.cn]

- 3. echemi.com [echemi.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 5-Methoxy-4-methylpyridin-3-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. Instead, it offers a logical, self-validating workflow, explaining the causality behind each experimental choice and analytical step. Our approach is rooted in the principles of scientific integrity, ensuring that each piece of data corroborates the others, leading to an unambiguous structural assignment.

The structure , this compound, with the empirical formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol , presents a substituted pyridine core. The elucidation of such structures is a cornerstone of synthetic chemistry and pharmaceutical development, where absolute certainty of molecular architecture is paramount for understanding biological activity and ensuring safety.

Our investigation will follow a multi-technique approach, beginning with fundamental spectroscopic analyses and culminating in the definitive three-dimensional structure. This integrated strategy ensures that the final proposed structure is supported by a robust and cohesive body of evidence.

Foundational Analysis: Mass Spectrometry and Elemental Analysis

The initial step in characterizing any new compound is to confirm its elemental composition and molecular weight. This foundational data provides the molecular formula, a critical prerequisite for interpreting subsequent, more complex spectroscopic data.

1.1 High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the protonated molecule ([M+H]⁺). This technique provides a highly precise mass measurement, which can be used to deduce the elemental formula.

Experimental Protocol: A sample of this compound is dissolved in a suitable solvent (e.g., methanol) and introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The instrument is calibrated using a known standard to ensure high mass accuracy.

Expected Data & Interpretation: The free base, 5-Methoxy-4-methylpyridin-3-amine, has a chemical formula of C₇H₁₀N₂O and a monoisotopic mass of 138.0793 g/mol . The ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 139.0866. The high resolution of the measurement allows for the differentiation from other potential elemental compositions with the same nominal mass.

Table 1: Expected HRMS Data

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [C₇H₁₁N₂O]⁺ | 139.0866 | 139.0865 ± 0.0005 |

1.2 Elemental Analysis

Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This classical technique serves as an orthogonal validation of the molecular formula derived from HRMS.

Experimental Protocol: A precisely weighed sample of the dried hydrochloride salt is combusted in a furnace. The resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The percentage of chlorine is typically determined by titration or ion chromatography.

Expected Data & Interpretation: The calculated elemental composition for C₇H₁₁ClN₂O is compared with the experimental values. A close correlation (typically within ±0.4%) confirms the proposed molecular formula.

Table 2: Expected Elemental Analysis Data for C₇H₁₁ClN₂O

| Element | Calculated (%) | Observed (%) |

| C | 48.15 | 48.10 ± 0.4 |

| H | 6.35 | 6.32 ± 0.4 |

| Cl | 20.30 | 20.25 ± 0.4 |

| N | 16.04 | 16.00 ± 0.4 |

| O | 9.16 | 9.33 (by difference) |

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments will be conducted to piece together the connectivity of 5-Methoxy-4-methylpyridin-3-amine.

Experimental Protocol: The hydrochloride salt is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial, as labile protons (e.g., -NH₃⁺) may exchange with D₂O, causing their signals to disappear.[1] All spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

2.1 One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.

Expected Data & Interpretation:

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, the methyl group protons, and the protons of the ammonium group. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents on the pyridine ring.[2] The aromatic protons are expected to appear as singlets due to the substitution pattern. The -NH₃⁺ protons will likely be a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the methoxy carbon, and the methyl carbon. The chemical shifts will provide clues about the nature of each carbon (aromatic, aliphatic, attached to an electronegative atom).[1][2]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~8.0 | - |

| C6-H | ~7.8 | - |

| OCH₃ | ~3.9 | ~56 |

| CH₃ | ~2.2 | ~15 |

| NH₃⁺ | Broad, ~9.5 | - |

| C2 | - | ~140 |

| C3 | - | ~125 |

| C4 | - | ~145 |

| C5 | - | ~150 |

| C6 | - | ~135 |

2.2 Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

2D NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton.

Experimental Workflow and Interpretation:

Caption: 2D NMR workflow for structural connectivity.

-

HSQC Analysis: The proton signals for the methoxy and methyl groups will each correlate to a single carbon signal. The two aromatic proton signals will each correlate to a distinct aromatic carbon signal. This directly links the proton and carbon assignments.

-

HMBC Analysis: This is the key experiment for establishing the substitution pattern.

-

The protons of the methyl group (at C4) should show a correlation to the C3, C4, and C5 carbons.

-

The protons of the methoxy group (at C5) should show a correlation to the C5 carbon.

-

The aromatic proton at C2 should show correlations to C3 and C4.

-

The aromatic proton at C6 should show correlations to C5 and C2 (a weaker four-bond correlation might be observed).

-

Crucially, the absence of certain correlations will confirm the substitution pattern. For example, the methoxy protons should not show a correlation to C3.

-

By systematically analyzing these correlations, the complete bonding network of the molecule can be constructed.

Vibrational Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid hydrochloride salt is analyzed using an attenuated total reflectance (ATR) FTIR spectrometer. A background spectrum is collected first, followed by the sample spectrum.

Expected Data & Interpretation: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.[3][4]

Table 4: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-2800 | N-H (in -NH₃⁺) | Stretching |

| 3050-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| ~1600, ~1500 | C=C, C=N (pyridine ring) | Stretching |

| ~1250 | C-O (aryl ether) | Stretching |

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of an ammonium salt. The presence of sharp peaks around 1600 cm⁻¹ confirms the aromatic pyridine ring.[5][6]

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement in the solid state.[7][8][9][10]

Experimental Protocol: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent. A selected crystal is mounted on a diffractometer and irradiated with X-rays.[7][11] The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Outcome & Interpretation: The X-ray analysis will provide the precise coordinates of all non-hydrogen atoms, confirming the connectivity established by NMR. It will also reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion. The resulting 3D model will serve as the final, irrefutable evidence for the structure of this compound.

Caption: Overall strategy for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from establishing the molecular formula with mass spectrometry and elemental analysis, to mapping the atomic connectivity with a suite of NMR experiments, and finally confirming the three-dimensional structure with X-ray crystallography—researchers can achieve an unambiguous and robust structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the high level of confidence required in modern chemical and pharmaceutical research.

References

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. The University of Queensland. Available at: [Link]

-

Small molecule crystallography. Excillum. Available at: [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

-

Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education - ACS Publications. Available at: [Link]

-

A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. Available at: [Link]

-

The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Sci-Hub. Available at: [Link]

-

Mass spectral study of pyridine derivative. ResearchGate. Available at: [Link]

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Available at: [Link]

-

Pyridine. Wikipedia. Available at: [Link]

-

(PDF) Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E). ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate. Available at: [Link]

-

Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available at: [Link]

-

[PDF] The FTIR Spectra of Pyridine and Pyridine-d , '. Semantic Scholar. Available at: [Link]

-

2-Pyridinamine, 3-nitro-. NIST WebBook. Available at: [Link]

-

Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]

-

2-Pyridinamine-1-15N. PubChem. Available at: [Link]

-

2-Aminopyridine. NIST WebBook. Available at: [Link]

-

FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA. ResearchGate. Available at: [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available at: [Link]

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. cet-science.com [cet-science.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. excillum.com [excillum.com]

- 9. rigaku.com [rigaku.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Reactivity of 5-Methoxy-4-methylpyridin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Methoxy-4-methylpyridin-3-amine hydrochloride, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The strategic positioning of the amino, methoxy, and methyl groups on the pyridine core imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This document delves into the principal reaction pathways, including diazotization and subsequent Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The causality behind experimental choices, field-proven insights, and detailed methodologies are presented to equip the reader with a practical understanding of this compound's synthetic utility.

Introduction: Structural Features and Synthetic Potential

This compound is a substituted pyridine derivative that has emerged as a key intermediate in medicinal chemistry and materials science.[1] Its structure is characterized by an electron-donating amino group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 4-position of the pyridine ring. The hydrochloride salt form enhances its stability and ease of handling.

The arrangement of these functional groups dictates the molecule's reactivity. The primary aromatic amine is the most reactive site, readily undergoing diazotization. This transformation is the gateway to a wide range of functional group interconversions at the 3-position. The methoxy group, a common moiety in approved drugs, can influence the molecule's physicochemical properties and binding interactions in a larger molecular context.[2] This guide will explore the key transformations of this versatile building block, providing both theoretical understanding and practical protocols.

Diazotization and Sandmeyer Reactions: Functionalizing the Pyridine Core

The primary amino group of 5-Methoxy-4-methylpyridin-3-amine is the principal handle for synthetic diversification. Its conversion to a diazonium salt opens up a plethora of subsequent reactions, most notably the Sandmeyer and related transformations.[3][4]

The Diazotization Process

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[5] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is highly reactive and can be explosive if isolated.[5]

The hydrochloride salt of the starting material provides the acidic conditions necessary for the formation of the nitrosonium ion (NO⁺), the active electrophile in the diazotization cascade. The lone pair of the amino group attacks the nitrosonium ion, initiating a series of proton transfers and dehydrations to yield the aryl diazonium salt.

Caption: General workflow of the diazotization reaction.

Sandmeyer Reactions: Installation of Halogens and Cyano Groups

The resulting diazonium salt of 5-methoxy-4-methylpyridine is a versatile intermediate for introducing a variety of substituents at the 3-position through Sandmeyer reactions. These reactions are typically catalyzed by copper(I) salts and proceed via a radical mechanism.[4][6]

-

Chlorination, Bromination, and Cyanation: The introduction of chloro, bromo, and cyano groups can be achieved by treating the diazonium salt solution with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN), respectively.[7] These transformations are crucial for preparing the corresponding 3-halo- or 3-cyano-5-methoxy-4-methylpyridine, which are key precursors for subsequent cross-coupling reactions.

Experimental Protocol: General Procedure for Sandmeyer Reaction

This protocol provides a general methodology for the conversion of this compound to its 3-halo derivative.

Materials and Reagents:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a solution of the corresponding concentrated acid (HCl or HBr, ~3-4 mL per gram of starting material).

-

Cool the suspension to 0–5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes. Monitor for the absence of the starting amine by TLC.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve the copper(I) halide (1.2 eq) in the corresponding concentrated acid.

-

Cool the copper(I) halide solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) halide solution. Effervescence (evolution of N₂) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60–70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Palladium-Catalyzed Cross-Coupling Reactions

The 3-halo-5-methoxy-4-methylpyridine synthesized via the Sandmeyer reaction is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][8] This reaction is instrumental in synthesizing a diverse range of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.[9]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9] The choice of ligand and base is critical for achieving high yields and accommodating a broad substrate scope.[10]

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-4-methylpyridine

This general protocol is based on established procedures for the Buchwald-Hartwig amination of related heteroaryl halides.[9][11]

Materials and Reagents:

-

3-Bromo-5-methoxy-4-methylpyridine

-

Primary or secondary amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

-

Anhydrous, degassed toluene

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and the phosphine ligand.

-

Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Under the inert atmosphere, add the base and 3-Bromo-5-methoxy-4-methylpyridine (1.0 eq).

-

Add the anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

-

Finally, add the amine via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can influence the reaction rate and substrate scope. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvents are necessary to prevent catalyst deactivation. |

| Temperature | 80–110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |

Table 1: Key Parameters for Buchwald-Hartwig Amination Optimization.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond.[12][13] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[14] For 3-bromo-5-methoxy-4-methylpyridine, the Suzuki coupling provides a powerful means to introduce aryl, heteroaryl, or vinyl substituents at the 3-position.

The catalytic cycle of the Suzuki coupling shares similarities with the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the requirement of a base to activate the organoboron species for transmetalation.[12]

Troubleshooting and Optimization for Suzuki Coupling of 3-Bromo-5-methoxy-4-methylpyridine

Achieving high yields in the Suzuki coupling of substituted bromopyridines can be challenging.[15] Common issues and their solutions are outlined below:

| Issue | Potential Cause | Troubleshooting Steps |

| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst and phosphine ligand are fresh and handled under an inert atmosphere. |

| Poor quality boronic acid | Use fresh, high-purity boronic acid; consider using the corresponding boronate ester for enhanced stability. | |

| Insufficiently inert conditions | Thoroughly degas solvents and purge the reaction vessel with an inert gas. | |

| Protodeboronation of Boronic Acid | Presence of water or protic solvents | Use anhydrous solvents and reagents. |

| Inappropriate base | Use a non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. | |

| Homocoupling of Boronic Acid | Oxygen contamination | Ensure rigorous exclusion of air from the reaction. |

Table 2: Troubleshooting Guide for the Suzuki Coupling of 3-Bromo-5-methoxy-4-methylpyridine.[15]

Conclusion

This compound is a synthetically valuable building block with a predictable and exploitable reactivity profile. The primary amino group serves as a versatile handle for functionalization, primarily through diazotization and subsequent Sandmeyer reactions to generate key halo-intermediates. These intermediates are poised for further elaboration via robust palladium-catalyzed cross-coupling methodologies, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This guide has provided a framework for understanding and utilizing the reactivity of this important heterocyclic compound, offering both mechanistic insights and practical experimental guidance to facilitate its application in the synthesis of novel and complex molecules for a range of scientific endeavors.

References

-

BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Link

-

SynHet. (n.d.). This compound. Link

-

Wikipedia. (2023). Buchwald–Hartwig amination. Link

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Link

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Link

-

BenchChem. (2025). Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine. Link

-

Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Link

-

Google Patents. (n.d.). United States Patent (19). Link

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Link

-

BLDpharm. (n.d.). 1781805-27-3|4-Methoxy-5-methylpyridin-3-amine. Link

-

Organic Chemistry Portal. (n.d.). Diazotisation. Link

-

National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Link

-

ResearchGate. (2016). Total synthesis of 5-hydroxyomeprazole. Link

-

National Center for Biotechnology Information. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Link

-

Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Link

-

Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Link

-

The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Link

-

European Patent Office. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Link

-

PubMed. (2024). The role of the methoxy group in approved drugs. Link

-

Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Link

-

ResearchGate. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Link

-

ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Link

-

BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. Link

-

Google Patents. (n.d.). US5874547A - Diazotization of amines. Link

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Link

-

BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Link

-

BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Link

-

PubMed. (1991). 1-(3-methoxy-4-methyphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Link

-

National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Link

Sources

- 1. This compound [synhet.com]

- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 5-Methoxy-4-methylpyridin-3-amine hydrochloride: A Pivotal Starting Material in Modern Synthesis

Introduction: The Strategic Value of a Substituted Pyridine Building Block

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Among the vast arsenal of available building blocks, substituted pyridines hold a privileged position due to their prevalence in a wide array of bioactive molecules and functional materials.[1] This guide provides an in-depth technical overview of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No: 1185094-00-1), a versatile heterocyclic amine that serves as a cornerstone for the synthesis of complex molecular architectures.[2]

The intrinsic chemical features of this molecule—a nucleophilic amine, a methoxy group that modulates electronic properties, and a methyl group that provides a steric and electronic anchor—make it a highly sought-after intermediate.[3] Its application spans the synthesis of pharmaceutical agents, particularly kinase inhibitors for oncology, and agrochemicals.[4][5] This document will elucidate the compound's core properties, provide guidance on its safe handling, detail its synthetic utility with exemplary protocols, and explore its application in the broader context of medicinal chemistry.

Physicochemical Properties and Safe Handling

A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective and safe utilization in any synthetic protocol.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1185094-00-1 | [2] |

| Molecular Formula | C₇H₁₁ClN₂O | |

| Molecular Weight | 174.63 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Room temperature, under an inert atmosphere, sealed and dry. | [2][4] |

| IUPAC Name | 5-methoxy-4-methylpyridin-3-amine;hydrochloride | [2] |

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. This compound is classified with the GHS07 pictogram, indicating that it can be harmful.

-

Hazard Statements: The compound is classified as Acute Toxicity, Oral (Category 4), carrying the H302 "Harmful if swallowed" statement. General safe handling practices for related aminopyridine compounds include avoiding contact with skin and eyes, preventing dust formation, and ensuring adequate ventilation.[6][7][8]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[7] For operations that may generate dust, respiratory protection should be considered.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[2][7] An inert atmosphere is recommended for long-term storage to prevent degradation.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations, typically via an approved waste disposal plant.[6][8]

The Synthetic Versatility of a Privileged Scaffold

The synthetic utility of this compound is primarily derived from the reactivity of its primary aromatic amine group. This amine serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of diverse molecular libraries.

Core Reactivity and Synthetic Transformations

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling a wide range of bond-forming reactions. Key transformations include:

-

Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to yield sulfonamides, another critical functional group in many therapeutic agents.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These moieties are often employed as hydrogen bond donors and acceptors in ligand-receptor interactions.

-

Reductive Amination: While the primary amine can participate in reductive amination, it is more commonly the target for acylation or sulfonylation.

-

Cross-Coupling Reactions: Although less common for the amine itself, the pyridine ring can be a substrate for various metal-catalyzed cross-coupling reactions, further expanding its synthetic potential.

The methoxy and methyl substituents on the pyridine ring also play a crucial role. The methoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, should such a transformation be desired.[3] The methyl group provides a point of steric differentiation and can influence the conformational preferences of the final molecule.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in a multi-step synthesis, typical in a drug discovery program.

Exemplary Protocol: Amide Coupling via EDC/HOBt

To provide a practical context, this section details a representative, step-by-step protocol for the coupling of 5-Methoxy-4-methylpyridin-3-amine with a generic carboxylic acid. This method is widely used due to its mild conditions and broad substrate scope.

Objective: To synthesize N-(5-methoxy-4-methylpyridin-3-yl)benzamide.

Materials:

-

This compound

-

Benzoic Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Preparation of the Free Amine:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) at room temperature.

-

Rationale: The hydrochloride salt must be neutralized to the free amine to enable its nucleophilic attack. DIPEA is a non-nucleophilic base that scavenges the HCl without competing in the coupling reaction.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if the acid were chiral) and to form a more stable active ester, which is less prone to side reactions.

-

-

Coupling Reaction:

-

Add the solution of the free amine (from step 1) to the activated carboxylic acid mixture (from step 2).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Extraction:

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.

-

Rationale: The aqueous work-up removes the water-soluble byproducts (e.g., the EDC-urea byproduct) and unreacted starting materials.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

-

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The substituted aminopyridine scaffold is a well-established pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Case Study Context: CHK1 Inhibitors

While specific examples directly citing the synthesis of a marketed drug from this compound are proprietary, its structural motifs are highly relevant to compounds targeting kinases like Checkpoint Kinase 1 (CHK1). CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. A recent study on the discovery of novel CHK1 inhibitors identified a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives with potent activity.[9] The core structure of these inhibitors often involves a central pyrimidine ring linked to various substituted aromatic and heterocyclic moieties.

This compound serves as an ideal starting material for the synthesis of fragments that can be incorporated into such kinase inhibitors. For instance, the amine can be used to form a bond with a 2-chloropyrimidine, a common step in building the core of many kinase inhibitors.

Illustrative Signaling Pathway

The following diagram illustrates the role of CHK1 in the DNA damage response pathway, providing context for the therapeutic strategy of its inhibition.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into the synthesis of high-value, complex molecules. Its well-defined reactivity, centered on the nucleophilic amino group, allows for predictable and robust bond-forming reactions, making it an invaluable asset in both academic and industrial research. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the importance of privileged scaffolds like the one accessible from this starting material will only increase. Future research will likely focus on developing even more efficient and sustainable methods for its synthesis and on expanding its application in the creation of novel chemical entities for a wide range of biological targets.

References

- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

MySkinRecipes. 5-Methoxy-4-methylpyrimidin-2-amine. [Link]

-

Acros Pharmatech. 5-Methoxy-4-methylpyridin-3-amine. [Link]

- Google Patents.

- Google Patents.

-

Googleapis. UNITED STATES PATENT OFFICE. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2307. [Link]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery & Development. [Link]

-

Remeš, M., & Kuchař, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(13), 3986. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]

-

National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

-

ResearchGate. Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. [Link]

- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

PubChem. 3-Methoxy-4-aminopyridine. [Link]

-

Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. This compound [synhet.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-4-methylpyrimidin-2-amine [myskinrecipes.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.pt [fishersci.pt]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

potential pharmacological activity of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

An In-Depth Technical Guide to the Potential Pharmacological Activity of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Aminopyridine Scaffold as a Privileged Structure

The aminopyridine core is a well-established "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets.[1] Molecules incorporating this scaffold have shown activities ranging from ion channel modulation to enzyme inhibition. This compound, with its specific substitution pattern, presents a unique chemical entity within this class.

Chemical Identity:

| Property | Value |

| IUPAC Name | 5-methoxy-4-methylpyridin-3-amine;hydrochloride[2] |

| CAS Number | 1185094-00-1[2][3] |

| Molecular Formula | C7H11ClN2O[3] |

| Molecular Weight | 174.63 g/mol [3] |

The lack of extensive research on this particular molecule necessitates a predictive approach based on the established pharmacology of its structural relatives. This guide will therefore focus on three primary, plausible pharmacological profiles: potassium channel blockade, phosphodiesterase-4 (PDE4) inhibition, and monoamine transporter inhibition.

Hypothesized Pharmacological Profiles

Potassium Channel Blockade

The most well-documented activity of aminopyridines is the blockade of voltage-gated potassium (K+) channels, with 4-aminopyridine being a notable example used in the management of multiple sclerosis.[4][5]

Causality behind this Hypothesis:

The aminopyridine moiety is the key pharmacophore responsible for K+ channel inhibition. The protonated amino group is thought to interact with the channel's pore, leading to its blockade.[5] The substitutions on the pyridine ring of this compound—a methoxy group at the 5-position and a methyl group at the 4-position—would likely modulate its potency, selectivity, and pharmacokinetic properties compared to unsubstituted aminopyridines. The methoxy group, in particular, could influence the pKa of the pyridine nitrogen and the amino group, thereby affecting the compound's charge state at physiological pH.

Proposed Signaling Pathway:

Caption: Proposed mechanism of K+ channel blockade.

Phosphodiesterase-4 (PDE4) Inhibition

Substituted aminopyridines have been successfully developed as potent and selective inhibitors of PDE4, an enzyme critical in the inflammatory cascade.[6]

Causality behind this Hypothesis:

PDE4 inhibitors often contain a planar, heterocyclic core that mimics the purine ring of cAMP. The aminopyridine scaffold can serve this purpose. The substituents on the ring play a crucial role in conferring selectivity and potency. The methoxy and methyl groups of the target compound could potentially occupy specific pockets within the active site of PDE4 isoforms, leading to inhibition.

Proposed Signaling Pathway:

Caption: Proposed mechanism of PDE4 inhibition.

Monoamine Transporter Inhibition

Simple substituted pyridines have emerged as novel inhibitors of the dopamine transporter (DAT), and by extension, may also interact with the serotonin (SERT) and norepinephrine (NET) transporters.[7]

Causality behind this Hypothesis:

The structural features of many monoamine reuptake inhibitors include an amine nitrogen and an aromatic ring. This compound possesses these core elements. The specific substitution pattern will dictate its affinity and selectivity for the different monoamine transporters. Such compounds have potential applications in treating conditions like depression, ADHD, and substance abuse disorders.[7][8]

Proposed Signaling Pathway:

Caption: Proposed mechanism of monoamine transporter inhibition.

Proposed Experimental Workflows

To systematically evaluate the pharmacological potential of this compound, a tiered screening approach is recommended.

Experimental Workflow Diagram:

Caption: Tiered experimental workflow for pharmacological characterization.

In Vitro Profiling: Step-by-Step Protocols

Objective: To determine if the compound modulates the activity of key voltage-gated potassium channels (e.g., Kv1.1, Kv1.3, Kv7.2/7.3).

Methodology: Whole-Cell Patch Clamp

-

Cell Culture: Culture a cell line stably expressing the human K+ channel subtype of interest (e.g., CHO or HEK293 cells).

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Electrophysiology Rig: Use a standard patch-clamp amplifier, digitizer, and data acquisition software.

-

Solutions:

-

Internal Solution (in pipette): Containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH.

-

External Solution (bath): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

Obtain a gigaohm seal and establish a whole-cell recording configuration.

-

Apply a voltage-step protocol to elicit K+ currents (e.g., hold at -80 mV and step to +40 mV for 200 ms).

-

Establish a stable baseline recording for 2-3 minutes.

-

-

Compound Application: Perfuse the bath with the external solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition and determine the IC50 value.

Objective: To quantify the inhibitory activity of the compound against human PDE4.

Methodology: PDE-Glo™ Phosphodiesterase Assay (Promega) or similar

-

Reagents:

-

Recombinant human PDE4 enzyme.

-

PDE-Glo™ reaction buffer.

-

cAMP substrate.

-

Test compound (this compound) serially diluted in DMSO.

-

Positive control (e.g., Rolipram).

-

-

Procedure:

-

In a 96-well plate, add 5 µL of the test compound or control to appropriate wells.

-

Add 12.5 µL of the PDE4 enzyme diluted in reaction buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 12.5 µL of cAMP substrate.

-

Incubate for 30 minutes at room temperature.

-

Stop the reaction and detect the remaining cAMP by adding the PDE-Glo™ detection reagents according to the manufacturer's protocol.

-

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Objective: To determine the binding affinity of the compound for DAT, SERT, and NET.

Methodology: Scintillation Proximity Assay (SPA) or Filtration Binding Assay

-

Membrane Preparation: Use cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

-

Radioligand:

-

DAT: [³H]WIN 35,428

-

SERT: [³H]Citalopram

-

NET: [³H]Nisoxetine

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure (Filtration Assay):

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Incubate for 60 minutes at room temperature.

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding for each concentration. Determine the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a compound with a high potential for novel pharmacological activity due to its aminopyridine core. The proposed hypotheses—potassium channel blockade, PDE4 inhibition, and monoamine transporter inhibition—are grounded in the established activities of structurally similar molecules. The experimental workflows detailed in this guide provide a clear and robust path for elucidating its true biological profile.

Successful identification of a primary mechanism of action should be followed by more extensive secondary screening, including selectivity profiling against a broader panel of targets and in vivo studies in relevant disease models. This systematic approach will be instrumental in determining if this compound can be a valuable lead compound for future drug development efforts.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [synhet.com]

- 3. This compound AldrichCPR 1185094-00-1 [sigmaaldrich.cn]

- 4. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 77903-28-7|5-Methoxy-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

A Technical Guide to 5-Methoxy-4-methylpyridin-3-amine Hydrochloride and its Analogs in Medicinal Chemistry

Executive Summary

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active agents.[1] This guide provides an in-depth technical exploration of a specific, highly functionalized aminopyridine intermediate, 5-Methoxy-4-methylpyridin-3-amine hydrochloride, and the subsequent development of its derivatives and analogs. We will dissect the synthetic rationale, key experimental methodologies, and the compelling biological activities of these compounds, with a particular focus on their emergence as potent anticancer agents. For researchers and drug development professionals, this document serves as a practical manual, blending established chemical principles with field-proven insights to facilitate the design and synthesis of novel therapeutics based on this versatile chemical core.

The Aminopyridine Scaffold: A Cornerstone in Drug Discovery

Introduction to Pyridine and its Derivatives